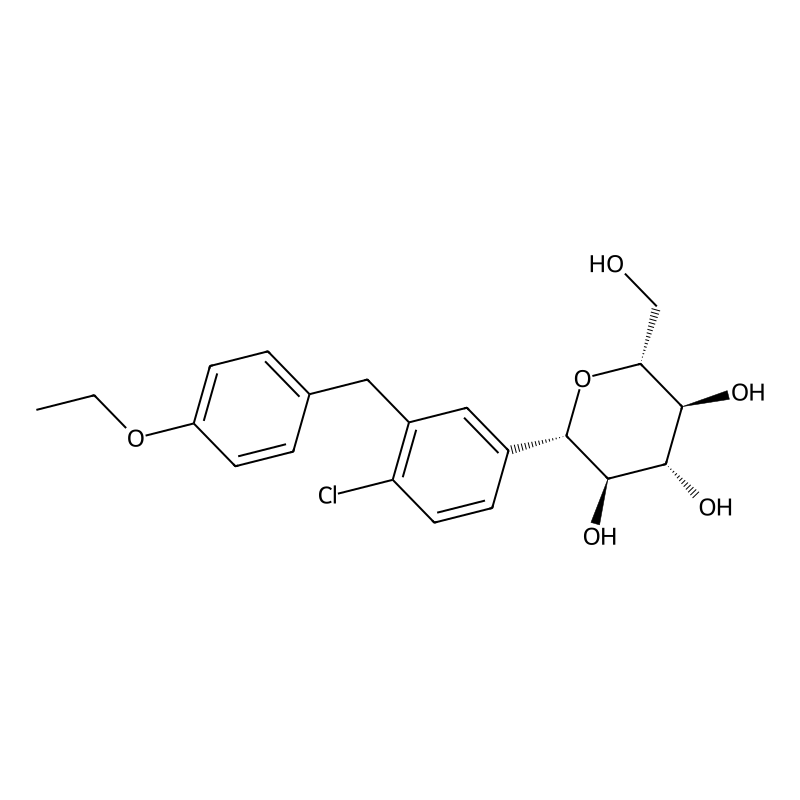

Dapagliflozin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Dapagliflozin mechanism of action SGLT2 inhibition

Structural Mechanism of SGLT2 Inhibition

The following diagram illustrates the core alternating-access mechanism of SGLT2 and where dapagliflozin binds to inhibit it, based on cryo-EM structural studies [1].

SGLT2 inhibition blocks glucose and sodium transport from the urinary filtrate by binding to the outward-facing conformation of the transporter, preventing its conformational change and subsequent substrate release into the cell [1].

Experimental Protocols for Mechanism Study

For researchers investigating SGLT2 inhibition, the following table summarizes key methodologies from foundational structural biology studies.

| Experimental Goal | Detailed Methodology | Key Findings & Significance |

|---|

| Protein Expression & Purification [1] | • Construct: N-terminal sfGFP-tagged hSGLT2 co-expressed with hMAP17 in insect or mammalian cells. • Solubilization: Use DDM (n-dodecyl β-D-maltoside) micelles. • Purification: GFP-nanobody affinity chromatography, followed by gel filtration. | Enabled high-yield production of stable, monodisperse hSGLT2–MAP17 complex, crucial for structural studies. | | Ligand-Binding Assays [1] | • Sample Preparation: Incubate purified hSGLT2–MAP17 complex with inhibitor (e.g., 100µM this compound). • Technique: Cryo-EM single-particle analysis. • Controls: Membrane fractions from expressing cells assayed for α-methyl-d-glucopyranoside (α-MG) uptake inhibition. | Confirmed this compound binds outward-facing conformation with Na+ bound at Na2 site, providing structural basis for inhibition. | | Functional Transport Assays [1] | • Cell-Based Uptake: Measure radio-labeled α-MG uptake in hSGLT2–MAP17 expressing cells. • Inhibition Assay: Pre-incubate cells with increasing concentrations of this compound (e.g., 0.1nM–10µM) before α-MG addition. | Quantified inhibitor potency (IC50) and confirmed SGLT2-specific activity in a cellular context. | | Structural Determination [1] | • Sample Vitrification: Apply inhibitor-bound complex to cryo-EM grids, blot, and plunge-freeze. • Data Collection: Acquire movies on a cryo-EM microscope. • Processing: Motion correction, particle picking, 2D/3D classification, and refinement in RELION. | Yielded high-resolution (2.6–3.3 Å) structures, revealing atomic details of inhibitor binding and transporter conformations. |

Quantitative Pharmacology & Selectivity

The pharmacological profile of this compound and other SGLT2 inhibitors is characterized by their binding and functional selectivity.

| Pharmacological Parameter | This compound | Empagliflozin | Canagliflozin |

|---|---|---|---|

| SGLT2 Inhibition (IC50) | ~1 nM [1] | ~1 nM [1] | ~1-4 nM [1] [2] |

| SGLT2 Selectivity (vs. SGLT1) | High (~1,200-fold) [2] | Highest (~2,500-fold) [2] | Lower (~250-fold) [2] |

| Clinical Dose (once daily) | 5-10 mg [3] | 10-25 mg [3] | 100-300 mg [4] |

| Urinary Glucose Excretion | ~70 g/day [2] | ~70 g/day [2] | Information Missing |

| HbA1c Reduction | ~0.5-0.6% [2] | ~0.5-0.6% [2] | ~0.6-0.7% [2] |

Clinical & Therapeutic Implications

The insulin-independent mechanism of this compound translates into several key clinical advantages and expanded indications:

- Cardiorenal Protection: Beyond glycemic control, this compound provides significant cardiorenal benefits, reducing risks of hospitalization for heart failure and progression of chronic kidney disease in patients with and without type 2 diabetes [4] [5] [3]. Proposed mechanisms include improved ventricular loading conditions from natriuresis, reduced inflammation and oxidative stress, and modulation of fuel energetics toward ketone utilization [5].

- Broad Therapeutic Utility: this compound is now a cornerstone "quadruple therapy" for heart failure across the ejection fraction spectrum and is indicated for chronic kidney disease [4] [6] [7]. Research continues into its effects on metabolic dysfunction-associated steatotic liver disease (MASLD), where it shows potential to reduce liver enzymes and fat content [8].

References

- 1. Transport and inhibition mechanism of the human SGLT2– ... [nature.com]

- 2. SGLT2 inhibitors across various patient populations in the ... [nature.com]

- 3. SGLT2 Inhibitors In Heart Failure: New Evidence Changes ... [globalrph.com]

- 4. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - NCBI - NIH [ncbi.nlm.nih.gov]

- 5. An Overview of the Cardiorenal Protective Mechanisms ... [mdpi.com]

- 6. a bibliometric analysis from 2012 to 2024 - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 7. Knowledge domain and emerging trends on the SGLT2 ... [cardiothoracicsurgery.biomedcentral.com]

- 8. Effectiveness and risks of this compound in treatment for ... [frontiersin.org]

dapagliflozin systematic review heart failure mortality

Quantitative Outcomes of Dapagliflozin Treatment

The following table synthesizes the key efficacy and safety outcomes of this compound in heart failure patients from the reviewed meta-analyses.

| Outcome Measure | Effect of this compound (vs. Control) | Statistical Summary | References |

|---|

| All-Cause Mortality | Significant reduction | RR = 0.89 (95% CI: 0.82-0.97, P = 0.006) HR = 0.88 (95% CI: 0.80-0.97, P = 0.008) | [1] [2] | | Cardiovascular Mortality | Significant reduction | RR = 0.87 (95% CI: 0.78-0.97, P = 0.01) HR = 0.89 (95% CI: 0.80-0.98, P = 0.015) | [1] [2] | | HF Hospitalization | Significant reduction | RR = 0.76 (95% CI: 0.70-0.84, P < 0.00001) HR = 0.72 (95% CI: 0.66-0.79, P < 0.001) | [1] [2] | | Composite of HF Hospitalization or CV Death | Significant reduction | HR = 0.79 (95% CI: 0.73-0.85, P < 0.001) | [2] | | In-Hospital CV Mortality (in AHF) | Significant reduction | RR = 0.56 (95% CI: 0.36-0.88, P = 0.01) | [3] | | 30-Day Hospital Readmission (in AHF) | Significant reduction | RR = 0.73 (95% CI: 0.54-0.99, P = 0.05) | [3] | | Worsening Renal Failure | No significant effect (in AHF analysis) | Not Significant | [3] | | Risk of Hypotension | No significant increase (in AHF analysis) | RR = 0.82 (95% CI: 0.36-1.84, P = 0.63) | [3] |

The table below summarizes efficacy data across different types of heart failure, particularly highlighting the benefits for HF with preserved (HFpEF) and reduced (HFrEF) ejection fraction.

| Heart Failure Type | Key Efficacy Findings | Statistical Summary | References |

|---|

| HFrEF (Heart Failure with Reduced Ejection Fraction) | Significant reduction in cardiovascular death and HF progression. | HR: 0.74 (95% CI: 0.65-0.85, P < 0.001) | [4] | | HFpEF (Heart Failure with Preserved Ejection Fraction) | Significant reduction in cardiovascular death and HF progression. | HR: 0.82 (95% CI: 0.73-0.92, P = 0.0008) | [4] | | HFmrEF (Heart Failure with mildly Reduced Ejection Fraction) | Benefits similar to HFpEF, based on subgroup analyses. | Information derived from subgroup analysis. | [4] |

Methodological Framework of the Evidence

The robust findings on this compound are derived from a strict methodological framework, primarily following the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines [3] [2] [4]. The diagram below outlines the core workflow for these analyses.

Key methodological components include:

- Data Sources and Search Strategy: Comprehensive searches were performed in major electronic databases (e.g., PubMed, Scopus, ScienceDirect, Cochrane Library) [1] [3]. The search strategies used terms such as "this compound AND acute heart failure" and were not restricted by language or publication date to minimize bias [3].

- Study Selection and Inclusion Criteria: Researchers typically included Randomized Controlled Trials (RCTs) that compared this compound with a placebo or standard therapy in heart failure patients [1] [3]. Ongoing trials, reviews, and case reports were generally excluded [3].

- Data Synthesis and Statistical Analysis: For data pooling, dichotomous outcomes (e.g., mortality) were expressed as Risk Ratios (RR) or Hazard Ratios (HR) with 95% confidence intervals (CIs), while continuous outcomes used Mean Differences (MD) [3]. Most analyses employed a random-effects model to account for potential clinical and methodological heterogeneity [4]. Statistical heterogeneity was quantified using the I² statistic [3].

Key Conclusions for Research and Development

- Broad Spectrum Efficacy: this compound provides significant cardiovascular and renal benefits across the entire spectrum of heart failure, including HFrEF, HFmrEF, and HFpEF, irrespective of diabetes status [2] [4]. This positions it as a foundational disease-modifying therapy.

- Mortality Impact: The consistent reduction in all-cause and cardiovascular mortality underscores a key impact on patient survival, which is a paramount endpoint in drug development [1] [2].

- Safety in Acute Settings: In Acute Heart Failure (AHF), this compound showed a promising safety profile with no significant increase in hypotension or worsening renal failure, supporting its investigation for earlier in-hospital initiation [3].

References

- 1. Effect of this compound in Patients with Heart Failure [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on mortality across the spectrum ... [sciencedirect.com]

- 3. This compound in acute heart failure management: a systematic ... [bmccardiovascdisord.biomedcentral.com]

- 4. Therapeutic efficacy and safety profile of SGLT-2 inhibitor ... [pubmed.ncbi.nlm.nih.gov]

dapagliflozin safety profile and common adverse drug reactions

Common Adverse Drug Reactions

The table below summarizes the most frequently observed adverse reactions associated with dapagliflozin, primarily from pooled analyses of placebo-controlled clinical trials [1].

| Adverse Reaction | Incidence in Dapa 10 mg | Incidence in Placebo | Comments |

|---|---|---|---|

| Genital Mycotic Infections | 5.5% | 0.6% | More common in women (8.4%) and uncircumcised men; usually mild to moderate and rarely led to discontinuation [2] [1]. |

| Urinary Tract Infections (UTI) | 4.7% | 3.5% | More frequent in women; most events were mild to moderate. Serious UTIs were generally low and balanced with placebo in cardiovascular and heart failure trials [2] [1]. |

| Symptomatic Hypotension | Not Quantified | Not Quantified | Reported more often with this compound; risk is increased with diuretics, in the elderly, and in patients with renal impairment [2] [3]. |

| Renal Impairment | Not Quantified | Not Quantified | Reported more often with this compound [3]. |

| Hypoglycemia | Up to 43% | Not Quantified | Most common when used with insulin or sulfonylureas. Incidence in monotherapy trials was similar to placebo [2]. |

Serious Adverse Reactions & Safety Warnings

Serious but less common risks require vigilance. The following table outlines key serious adverse reactions and their management considerations.

| Serious Reaction | Clinical Presentation | Risk Factors & Management |

|---|---|---|

| Diabetic Ketoacidosis (DKA) | Nausea, vomiting, abdominal pain, malaise, elevated anion gap metabolic acidosis [2]. | Can occur with blood glucose <250 mg/dL; factors include insulin reduction, acute illness, alcohol use. Requires immediate medical attention [2] [1]. |

| Necrotizing Fasciitis (Fournier's Gangrene) | Tenderness, redness, swelling in perineal/genital area, fever, malaise [2]. | Rare but serious; requires immediate surgical debridement and antibiotics. Discontinue this compound [2] [1]. |

| Volume Depletion | Dizziness, fainting, orthostatic hypotension [2] [3]. | Higher risk in elderly, renal impaired, on diuretics or ACE/ARB inhibitors. Assess volume status before initiation [2]. |

| Acute Kidney Injury | Decreased urine output, edema, elevated serum creatinine [2] [4]. | Monitor renal function periodically. |

| Urosepsis & Pyelonephritis | Fever, chills, back pain, nausea/vomiting [2]. | Serious urinary tract infections have been reported; prompt treatment is required [2]. |

Mechanistic Insights & Experimental Models

Emerging research reveals this compound's effects extend beyond SGLT2 inhibition, involving multiple signaling pathways. Key experimental models and findings are detailed below.

Model 1: Adjuvant-Induced Arthritic Rat Model

This study investigated this compound's anti-arthritic effects and its mechanism through AMPK activation [5].

- Objective: To determine the dose-dependent anti-arthritic effect of this compound alone and in combination with methotrexate [5].

- In Vivo Protocol:

- Animals: Adjuvant-induced arthritic rats.

- Intervention: Rats treated with three doses of this compound (1, 5, or 10 mg/kg/day, p.o.) for 3 weeks. A separate group received this compound (10 mg/kg/day) and/or methotrexate (0.75 mg/kg/week, i.p.) [5].

- Key Assessments: Gait score, paw diameter, arthritic index, radiography, and histological analysis of joint tissues [5].

- Key Findings & Pathway: this compound at 10 mg/kg showed eminent anti-arthritic effects. Mechanistically, it:

- Upregulated autophagy (increased Beclin-1, ULK-1, ATG-7).

- Stimulated apoptosis (boosted CASP-3, CASP-9, p53, and Bax/Bcl2 ratio).

- Upregulated p-AMPK/t-AMPK articular activity.

- Inhibited the Hedgehog signaling pathway (downregulated Shh, ptch1, Smo, Gli-1) [5].

The diagram below summarizes the proposed molecular mechanism of this compound in this arthritis model:

Mechanism of this compound in an Arthritis Model

Model 2: High Glucose-Induced Peritoneal Fibrosis Model

This study explored this compound's protective effect against high glucose-induced peritoneal fibrosis, a complication for patients on peritoneal dialysis [6].

- Objective: To explore the protective effect and underlying mechanism of this compound on high glucose-induced peritoneal fibrosis [6].

- In Vitro Protocol:

- Cells: Human peritoneal mesothelial cell line (HMrSV5).

- Intervention: Cells stimulated with high glucose (2.5% D-Glucose) for 48 hours, then treated with or without this compound (0.5, 1, or 5 μM) [6].

- Assessments: Cell viability (CCK-8 assay), Western blot, qRT-PCR for fibrosis and pathway markers [6].

- In Vivo Protocol:

- Animals: Male Sprague-Dawley rats with high-glucose dialysate infusion via catheter.

- Intervention: Rats received intragastric administration of this compound (1 mg/kg) [6].

- Assessments: Peritoneal thickness (histology), ultrafiltration volume, and analysis of pathway markers in peritoneal tissue [6].

- Key Findings & Pathway: this compound ameliorated fibrosis by downregulating ENKUR and inhibiting the subsequent PI3K/AKT signaling pathway, reducing epithelial-mesenchymal transition (EMT) markers [6].

The diagram below illustrates the molecular pathway identified in this fibrosis study:

This compound's Action in Peritoneal Fibrosis

Key Takeaways for Professionals

- Established Safety Profile: The common ADRs like genital infections and volume depletion are manageable and aligned with the SGLT2 inhibitor class. The serious risks, though rare, necessitate proactive monitoring and patient education [2] [1].

- Beyond Glycemic Control: Preclinical evidence strongly suggests this compound has pleiotropic effects, modulating critical pathways like AMPK, Hedgehog, and PI3K/AKT. This indicates potential for drug repurposing in conditions like rheumatoid arthritis and organ fibrosis [5] [6].

- Robust Real-World Evidence: Large-scale database analyses (FAERS) confirm known risks and can identify potential signals like acute pancreatitis, underscoring the value of continuous post-marketing surveillance [4].

References

- 1. Rhea this compound | MIMS Philippines Adverse Reactions [mims.com]

- 2. Side Effects: Common, Severe, Long Term this compound [drugs.com]

- 3. This compound's Effects on Glycemia and Cardiovascular ... [pmc.ncbi.nlm.nih.gov]

- 4. Safety assessment of this compound: Real-world adverse ... [sciencedirect.com]

- 5. This compound targets the crosstalk between apoptosis ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound ameliorates high glucose-induced peritoneal ... [nature.com]

dapagliflozin cardioprotective effects mechanistic exploration

Molecular Mechanisms of Action

Dapagliflozin exerts its cardioprotective effects through several interconnected cellular pathways, as summarized in the table below.

| Mechanism | Key Pathway/Component | Observed Effect |

|---|---|---|

| Inflammation & Oxidative Stress Reduction | AKT signaling pathway activation; Reduced NLRP3 activation [1] | ↓ Reactive Oxygen Species (ROS); ↓ Inflammatory cytokines [1] |

| Ion Homeostasis & Metabolism | Inhibition of Na+/H+ exchanger 1 (NHE1); Modulation of GLUT1 [1] [2] | Improved cellular ion balance; Shift in myocardial energy metabolism [1] [2] |

| Fibrosis & Hypertrophy Attenuation | Inhibition of TGF-β1/Smad signaling pathway [3] | ↓ Cardiomyocyte hypertrophy; ↓ Myocardial fibrosis [1] [3] |

| Endothelial Function Improvement | Increased eNOS expression; Restoration of PI3K/AKT signaling [1] | Improved vascular endothelial health and function [1] |

| Cell Survival & Death Regulation | Activation of AMPKα signaling; Reduction of excessive autophagy (autosis) [4] [2] | ↓ Cardiomyocyte apoptosis; ↓ Infarct size [4] [5] |

These mechanisms can be visualized as an interconnected signaling pathway below.

Evidence from Disease Models

Experimental data from various animal models consistently show this compound's protective effects against cardiac injury, as detailed in the table below.

| Disease/Condition Model | Key Experimental Findings | Reference |

|---|---|---|

| 5-FU-Induced Cardiotoxicity (Rat) | EF reduction attenuated by 9.5%; 50% lower ST elevation; reduced inflammatory infiltration [6] [7] | Frontiers (2025) |

| Radiotherapy-Induced Damage (Rat) | 17.3% lower EF decrease; 68% less sarcomyolysis; 64% less inflammatory infiltration [8] | Anatol J Cardiol (2025) |

| Myocardial Infarction (Mouse/Rat) | Improved LVEF; attenuated ventricular remodeling; reduced infarct size; ↓ NT-proBNP [9] [4] [5] | Front Endocrinol (2025); Sci Rep (2024) |

| Chronic Heart Failure (Rabbit) | Improved myocardial structure/function; ameliorated fibrosis via TGF-β1/Smad inhibition [3] | Front Pharmacol (2022) |

| Ischemia/Reperfusion Injury (Rat) | Reduced infarct size & arrhythmias; improved mitochondrial function & LV function [5] | Cardiovasc Diabetol (2020) |

Detailed Experimental Protocols

For researchers looking to replicate these findings, here are the methodologies from key studies.

In Vivo Model: 5-FU-Induced Cardiotoxicity [6]

- Animals: 32 male Wistar albino rats.

- Study Groups: Control, DAPA-only (10 mg/kg/day via oral gavage), 5-FU-only (single 150 mg/kg intraperitoneal dose), and 5-FU + DAPA.

- Duration: 14 days.

- Key Assessments:

- Echocardiography: Performed at baseline and week 2 using a Philips Lumify system to assess ejection fraction.

- Electrocardiography (ECG): PR, QRS, and QTc intervals measured at the same time points.

- Histopathology: Heart tissues were fixed in formalin, embedded in paraffin, stained with H&E, and examined under a light microscope. Inflammation was scored from 0 (none) to 3 (severe).

In Vitro Model: Cardiomyocyte Hypertrophy & Inflammation [1]

- Cell Culture: Cardiomyocytes, aortic endothelial cells (AECs), and stem cell-derived beta cells (SC-β).

- Hypertrophy Induction: Cardiomyocytes were stimulated with Isoproterenol (ISO) at 20 µM for 24-48 hours.

- DAPA Treatment: Co-treatment or post-stimulation with DAPA at 10 µM and 20 µM concentrations.

- Key Assessments:

- Cell Size & Structure: Microscopic evaluation to quantify hypertrophy.

- Gene & Protein Expression: Analysis of hypertrophy markers (ANP, BNP), fibrosis markers, and inflammatory cytokines via Western blot and RT-PCR.

- ROS Production: Measured using specific fluorescent probes.

In Vivo Model: Myocardial Infarction in Non-Diabetic Mice [4]

- Model Induction: Myocardial infarction (MI) was induced by permanent ligation of the left anterior descending (LAD) coronary artery in C57BL/6 mice.

- Treatment: Mice were randomly treated with either saline or this compound post-surgery.

- Key Assessments:

- Echocardiography: To assess ventricular remodeling and cardiac function.

- Western Blot Analysis: To investigate protein expression related to oxidative stress and apoptosis.

- Tissue Staining: To evaluate post-infarction myocardial injury.

Translational & Clinical Perspectives

The evidence supports this compound's potential beyond glucose control.

- Broad Applicability: Benefits are demonstrated in non-diabetic models, indicating that cardioprotective mechanisms are independent of glycemic status [4] [3] [5].

- Clinical Relevance: A 2025 meta-analysis of 19 clinical studies concluded that this compound significantly enhances cardiac function and reduces adverse cardiovascular events in post-MI patients, with benefits in both diabetic and non-diabetic populations [9].

- Novel Indications: Strong preclinical evidence suggests a promising role for this compound in the growing field of cardio-oncology to mitigate the cardiotoxic effects of cancer therapies like 5-FU and radiotherapy [6] [8].

References

- 1. This compound mitigates cellular stress and inflammation ... [pmc.ncbi.nlm.nih.gov]

- 2. SGLT2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Attenuates Myocardial Fibrosis by Inhibiting ... [frontiersin.org]

- 4. This compound ameliorates myocardial infarction injury ... [sciencedirect.com]

- 5. Acute this compound administration exerts cardioprotective ... [cardiab.biomedcentral.com]

- 6. Frontiers | Cardioprotective of effects against the acute... This compound [frontiersin.org]

- 7. of Cardioprotective against the acute... effects this compound [pubmed.ncbi.nlm.nih.gov]

- 8. of Cardioprotective Against Radiotherapy... Effects this compound [anatoljcardiol.com]

- 9. This compound improves cardiac function and reduces adverse ... [pmc.ncbi.nlm.nih.gov]

Dapagliflozin Neuroprotective Mechanisms in Alzheimer's Disease: A Technical Review for Researchers

Introduction: Rationale for SGLT2 Inhibition in Alzheimer's Therapy

Alzheimer's disease (AD) represents a profound challenge in neurodegenerative medicine, characterized by progressive cognitive decline, amyloid-β (Aβ) plaque deposition, and neurofibrillary tangle formation. Recent research has revealed striking pathophysiological parallels between AD and metabolic disorders, particularly type 2 diabetes mellitus, leading to the characterization of AD as "Type III Diabetes" [1]. This conceptual framework provides a compelling rationale for investigating antidiabetic agents with pleiotropic mechanisms for AD treatment.

Dapagliflozin (DAPA), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has emerged as a promising candidate for AD therapy based on several key observations. Large-scale clinical studies have demonstrated that patients with type 2 diabetes prescribed SGLT2 inhibitors exhibit a significantly lower risk of dementia, with this compound showing the most pronounced risk reduction among medications in this class [2]. Beyond its glucoregulatory actions, this compound demonstrates multiple neuroprotective properties through diverse molecular mechanisms, positioning it as a compelling multi-target therapeutic approach for AD [3] [1].

The presence of SGLT receptors in critical brain regions including the hippocampus, cerebellum, and blood-brain barrier endothelial cells provides an anatomical basis for this compound's direct central nervous system effects [2]. This comprehensive review synthesizes current mechanistic evidence from preclinical studies to elucidate this compound's potential in AD management, with particular emphasis on its effects on protein pathology, oxidative stress, neuroinflammation, insulin signaling, autophagy, and mitochondrial function.

Comprehensive Neuroprotective Mechanisms

Amyloid-β and Tau Pathology Modulation

This compound demonstrates significant efficacy in modulating the core proteinopathies of Alzheimer's disease through multiple interconnected pathways:

Aβ Pathology Reduction: In an aluminum chloride (AlCl₃)-induced AD rat model, this compound treatment (1-5 mg/kg) resulted in a substantial, dose-dependent reduction in cerebral Aβ peptide levels. Histopathological analysis confirmed decreased amyloid plaque deposition and reduced neuritic pathology in this compound-treated groups [4]. Additionally, in cellular models of AD, this compound demonstrated protective effects against Aβ1-42-induced neurotoxicity, preserving neuronal viability and reducing apoptotic signaling [5].

Tau Hyperphosphorylation Attenuation: this compound significantly reduces tau hyperphosphorylation through modulation of key tau kinases. In Aβ1-42-treated neuronal cultures, this compound downregulated the expression of glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), both critical regulators of tau phosphorylation status [5]. This effect was further supported by findings in chronic restraint stress models, where this compound treatment reduced hippocampal levels of phosphorylated tau [6].

Table 1: Experimental Models Demonstrating this compound's Effects on AD Pathology

| Experimental Model | Dosage Regimen | Key Findings on Aβ & Tau Pathology | Citation |

|---|---|---|---|

| AlCl₃-induced AD rat model | 1-5 mg/kg daily for 4 weeks | Dose-dependent reduction in Aβ levels; decreased amyloid plaques and neurofibrillary tangles | [4] |

| Aβ1-42-treated cellular model | Not specified | Reduced Aβ-induced neurotoxicity; downregulation of GSK-3β and CDK5 expression | [5] |

| Chronic restraint stress rat model | 1 mg/kg/day for 6 weeks | Reduced hippocampal p-tau levels | [6] |

Oxidative Stress Mitigation

The brain's high metabolic rate and lipid content render it particularly vulnerable to oxidative damage, which represents a fundamental component of AD pathogenesis. This compound addresses this vulnerability through several antioxidant mechanisms:

Nrf2 Pathway Activation: Research demonstrates that this compound activates the Nrf2 signaling pathway, a master regulator of antioxidant response elements. In lipopolysaccharide-treated AD model rats, this compound administration resulted in a 98.23% increase in Nrf2 content and a 1.22-fold enhancement in total antioxidant capacity compared to untreated controls [2]. This pathway activation subsequently upregulates cytoprotective enzymes including heme oxygenase-1 (HO-1) [4].

Direct Reduction of Oxidative Stress Markers: In the AlCl₃-induced AD model, this compound treatment significantly reversed oxidative stress parameters, with reduced malondialdehyde (MDA) levels (a lipid peroxidation marker) and enhanced activities of antioxidant enzymes including superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT) in adose-dependent manner [4]. These findings indicate this compound's capacity to both directly neutralize reactive oxygen species and bolster endogenous antioxidant defense systems.

Anti-neuroinflammatory Effects

Neuroinflammation represents a critical driver of Alzheimer's disease progression, and this compound demonstrates significant immunomodulatory properties:

NLRP3 Inflammasome Suppression: In cellular models, this compound effectively downregulated NLRP3 inflammasome expression in response to Aβ1-42 exposure, resulting in reduced production of pro-inflammatory cytokines including IL-1β and IL-18 [5]. The NLRP3 inflammasome has been increasingly recognized as a key mediator of neuroinflammation in AD.

HMGB1/TLR4/NF-κB Pathway Modulation: this compound appears to inhibit the TLR4/NF-κB signaling cascade, a pivotal pathway in inflammatory response amplification. By reducing the expression of high-mobility group protein box 1 (HMGB1) and subsequent NF-κB activation, this compound decreases the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in hippocampal neurons [2]. This effect was particularly noted in models of diabetic liver injury, where this compound inhibited the ERK/IKKβ/NF-κB signaling pathway [7], suggesting a conserved anti-inflammatory mechanism across tissue types.

Table 2: this compound's Impact on Oxidative Stress and Inflammation Markers

| Parameter Category | Specific Marker | Effect of this compound | Experimental Model |

|---|---|---|---|

| Oxidative Stress | Nrf2 Pathway | Activation (98.23% increase in Nrf2) | LPS-treated AD rat model [2] |

| Total Antioxidant Capacity | 1.22-fold enhancement | LPS-treated AD rat model [2] | |

| Malondialdehyde (MDA) | Significant decrease | AlCl₃-induced AD model [4] | |

| Antioxidant Enzymes (SOD, GSH, CAT) | Significant increase | AlCl₃-induced AD model [4] | |

| Neuroinflammation | NLRP3 Inflammasome | Downregulation | Aβ1-42 cellular model [5] |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Reduced production | Multiple models [5] [2] | |

| ERK/IKKβ/NF-κB Pathway | Inhibition | Diabetic liver injury model [7] |

Insulin Signaling and Metabolic Regulation

The intersection between insulin resistance and Alzheimer's pathology represents a particularly promising target for this compound:

PI3K/AKT/GSK-3β Pathway Enhancement: this compound has been shown to potentiate insulin signaling through the PI3K/AKT pathway, resulting in increased phosphorylation and inhibition of GSK-3β [1]. This mechanism not only improves neuronal insulin sensitivity but also concurrently reduces tau hyperphosphorylation, as GSK-3β represents a major tau kinase.

AMPK/mTOR Pathway Modulation: Research indicates that this compound activates AMP-activated protein kinase (AMPK) while reducing mammalian target of rapamycin (mTOR) phosphorylation [4] [6]. This metabolic switching has dual beneficial effects: it enhances autophagic clearance of pathological proteins while improving cellular energy homeostasis through regulation of glucose metabolism.

Cerebral Glucose Metabolism Improvement: this compound treatment in AD models resulted in modulation of glucose transporters (GLUTs) and glycolytic enzymes, ultimately leading to improved cerebral glucose levels and utilization [4]. This effect addresses the well-documented cerebral glucose hypometabolism observed in Alzheimer's patients.

Autophagy Induction and Mitochondrial Protection

Cellular quality control mechanisms represent critical targets in neurodegenerative diseases:

Autophagy Enhancement: this compound has demonstrated the ability to upregulate autophagic processes in neuronal cells, facilitating the clearance of aggregated proteins including Aβ and hyperphosphorylated tau [3] [1]. This effect appears mediated through both AMPK activation and mTOR inhibition, key regulators of the autophagic pathway.

Mitochondrial Function Preservation: In chronic restraint stress models, this compound treatment significantly improved mitochondrial parameters, with increased ATP levels and enhanced cytochrome C oxidase activity [6]. These biochemical improvements were corroborated by ultrastructural analysis using transmission electron microscopy, which revealed better preservation of mitochondrial morphology in this compound-treated subjects.

Additional Neuroprotective Mechanisms

Beyond the primary pathways described above, this compound demonstrates several additional neuroprotective effects:

Acetylcholinesterase Inhibition: this compound exhibits acetylcholinesterase (AChE) inhibitory activity in AD models, resulting in increased acetylcholine availability and improved cholinergic neurotransmission [1] [4]. This mechanism aligns with currently approved symptomatic treatments for Alzheimer's disease.

Blood-Brain Barrier Protection: Evidence suggests that this compound helps maintain blood-brain barrier integrity through protection of endothelial cells, potentially limiting the entry of peripheral inflammatory mediators into the CNS [2].

Synaptic Plasticity Enhancement: this compound treatment has been associated with increased expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, suggesting a role in promoting synaptic resilience and neuronal survival [6].

Experimental Models and Methodologies

In Vivo Animal Models

Various animal models have been employed to investigate this compound's effects on Alzheimer's pathology:

AlCl₃-Induced AD Model: Rats received AlCl₃ (70 mg/kg) intraperitoneally daily for 9 weeks to induce AD-like pathology. This compound (1 or 5 mg/kg) was administered during the final 4 weeks of AlCl₃ treatment. Behavioral assessments included Morris Water Maze and Y-maze tests, followed by biochemical and histopathological analysis [4].

Chronic Restraint Stress Model: Rats were subjected to 4 hours of daily restraint stress for 6 weeks to induce cognitive impairment. This compound (1 mg/kg/day) was administered concurrently throughout the stress period. Assessments included behavioral tests, hippocampal oxidative markers, insulin signaling proteins, mitochondrial function, and Aβ/p-tau levels [6].

LPS-Induced Neuroinflammation Model: Rats received lipopolysaccharide injections to induce neuroinflammation and oxidative stress. This compound was administered to evaluate its effects on the Nrf2 antioxidant pathway and inflammatory markers [2].

In Vitro Cellular Models

Cellular models provide mechanistic insights at the molecular level:

Aβ1-42-Treated Neuronal Cultures: Primary neuronal cultures or neuronal cell lines were treated with Aβ1-42 to model amyloid toxicity. This compound's effects on cell viability (MTT assay), apoptosis (annexin-V staining), oxidative stress (DCFH-DA), and inflammatory pathway activation were assessed [5].

High Glucose-Stimulated Cells: Various cell types were exposed to high glucose conditions to model diabetic stress, with investigation of this compound's effects on ERK/IKKβ/NF-κB signaling and inflammatory cytokine production [7].

Signaling Pathway Visualizations

AMPK/mTOR and Autophagy Pathway

This compound activates AMPK, inhibiting mTOR to stimulate autophagy.

ERK/IKKβ/NF-κB Inflammation Pathway

This compound inhibits ERK/IKKβ/NF-κB signaling to reduce neuroinflammation.

PI3K/AKT/GSK-3β Insulin Signaling Pathway

This compound enhances PI3K/AKT signaling, inhibiting GSK-3β to reduce pathology.

Conclusion and Research Directions

The accumulating preclinical evidence positions this compound as a promising multi-target therapeutic candidate for Alzheimer's disease. Its pleiotropic mechanisms address several core pathological processes simultaneously, including amyloid and tau pathology, neuroinflammation, oxidative stress, insulin resistance, impaired autophagy, and mitochondrial dysfunction.

The well-established safety profile of this compound from extensive use in diabetic patients potentially facilitates its repurposing for neurological indications. However, several research gaps remain to be addressed. Future studies should focus on validating these mechanisms in additional AD models, including transgenic animals that more closely recapitulate the full spectrum of human Alzheimer's pathology. Dose-response relationships and treatment initiation timing require further elucidation to optimize potential therapeutic efficacy. Importantly, the translational potential of these preclinical findings needs verification through well-designed clinical trials in Alzheimer's patients, both with and without comorbid diabetes.

References

- 1. Repurposing this compound for Alzheimer ' s : a disease ... mechanistic [fjps.springeropen.com]

- 2. This compound in Alzheimer Disease: Role & Mechanism [journals.lww.com]

- 3. The role and mechanism of this compound in Alzheimer ... disease [pubmed.ncbi.nlm.nih.gov]

- 4. Ameliorates Cognitive Impairment in... This compound [mdpi.com]

- 5. Neuroprotective effects of SGLT2 inhibitors empagliflozin ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound mitigates cognitive deficits in a rat model of ... [link.springer.com]

- 7. Bioinformatics analysis combined with experimental validation ... [pmc.ncbi.nlm.nih.gov]

dapagliflozin impact on cardiac metabolism and energy

Detailed Molecular Pathways & Experimental Models

The cardioprotective effects of dapagliflozin are rooted in specific molecular pathways, which have been elucidated through standardized experimental models.

MAPK-FOXO3-STC1 and HIF-1α-STC1 Pathways

This pathway is central to this compound's protection against hypoxia-induced injury, such as in myocardial infarction.

This compound promotes cell survival under stress by targeting the FOXO3 and HIF-1α pathways to increase STC1.

Key Experimental Protocol (in vitro):

- Cell Model: Rat H9c2 cardiomyoblasts.

- Injury Model: Oxygen-glucose deprivation (OGD) for 24 hours to simulate ischemic injury.

- This compound Treatment: Co-incubation with this compound (e.g., 10 µM) during OGD.

- Assessments:

- Cell Viability: CCK-8 assay.

- Apoptosis: Flow cytometry (Annexin V/PI staining).

- Metabolic Function: ATP levels, mitochondrial membrane potential (JC-1 staining), ROS production.

- Pathway Analysis: Western blot for p-JNK, FOXO3, HIF-1α, STC1; chromatin immunoprecipitation (ChIP) to confirm HIF-1α binding to the STC1 promoter [1] [2].

TGF-β1/Smad Pathway in Fibrosis

This compound's anti-fibrotic effect is crucial for preventing adverse cardiac remodeling.

This compound inhibits the pro-fibrotic TGF-β1/Smad signaling pathway, reducing collagen deposition.

Key Experimental Protocol (in vivo):

- Animal Model: Normoglycemic rabbit model of chronic heart failure induced by ascending aortic constriction for 12 weeks.

- This compound Treatment: Oral gavage (1 mg/kg/day) for 10 weeks after HF establishment.

- Assessments:

- Cardiac Function: Echocardiography to measure LVEF, left ventricular dimensions.

- Fibrosis Quantification: Masson's Trichrome staining of heart tissue to calculate collagen volume fraction (CVF).

- Pathway Analysis: Immunohistochemistry and Western blotting of heart tissue for TGF-β1, p-Smad2/3, collagen I, and collagen III [3].

Quantitative Data from Clinical and Preclinical Studies

The following table provides specific quantitative findings from key studies, illustrating the magnitude of this compound's effects.

| Study Model / Population | Key Parameter | Result (this compound vs. Control) | Method of Measurement |

|---|---|---|---|

| T2DM & CAD (4-year follow-up) [4] | Coronary Flow Reserve (CFR) | ↑ 34.4% (from 2.15 to 2.85, p=0.001) | 13N-ammonia PET/CT |

| Epicardial Adipose Tissue (EAT) Thickness | ↓ 29.18% (p=0.03) | PET/CT | |

| HFrEF Patients (6-month trial) [5] | Left Ventricular Ejection Fraction (LVEF) | ↑ from 34.6% to 37.5% (p<0.001) | Transthoracic Echocardiography |

| End-Systolic Volume (ESV) | ↓ from 113 mL to 110 mL (p<0.001) | Transthoracic Echocardiography | |

| Ventilatory Efficiency (VE/VCO2 slope) | Improved from 34.2 to 33.7 (p=0.006) | Cardiopulmonary Exercise Test (CPET) | |

| Normoglycemic CHF Rabbits [3] | Collagen Volume Fraction (CVF) | Significant reduction (p<0.05) | Masson's Trichrome Staining |

| TGF-β1, Collagen I/III Expression | Significant downregulation (p<0.05) | Western Blot / Immunohistochemistry | |

| OGD H9c2 Cardiomyoblasts [1] [2] | Apoptosis | Significant inhibition (p<0.05) | Flow Cytometry (Annexin V/PI) |

| ATP Levels & Mitochondrial Function | Significant restoration (p<0.05) | Luminescence Assay / JC-1 Staining |

Summary for Drug Development

For researchers in drug development, the evidence underscores that this compound:

- Targets Multiple Core Pathologies: It concurrently addresses metabolic dysfunction, microvascular inflammation, maladaptive fibrosis, and contractile efficiency.

- Has Glycemia-Independent Effects: The benefits on cardiac remodeling, fibrosis, and hemodynamics are evident in normoglycemic models, highlighting its direct applicability in heart failure regardless of diabetes status [5] [3].

- Offers Sustained Benefits: The long-term 4-year data on CFR and EAT suggests that its mechanisms translate into durable physiological improvements [4].

The presented data and mechanistic diagrams provide a strong foundation for further investigation into this compound's role as a cornerstone therapy in cardiometabolic diseases.

References

- 1. This compound promotes metabolic reprogramming against ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound promotes metabolic reprogramming against ... [sciencedirect.com]

- 3. This compound Attenuates Myocardial Fibrosis by Inhibiting ... [frontiersin.org]

- 4. Coronary flow reserve increase after 4-year this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound effects on exercise, cardiac remodeling ... [frontiersin.org]

dapagliflozin osmotic diuresis and natriuresis mechanisms

Core Mechanism: Renal Sodium and Glucose Excretion

The foundational mechanism of dapagliflozin occurs in the kidney. By selectively inhibiting Sodium-Glucose Cotransporter 2 (SGLT2) in the early segment of the proximal tubule, this compound blocks the reabsorption of filtered glucose and sodium [1]. This leads to:

- Increased urinary glucose excretion (glucosuria)

- Increased urinary sodium excretion (natriuresis)

The increased solute load in the tubule obligates water excretion, resulting in osmotic diuresis [1]. This also influences tubuloglomerular feedback, reducing intraglomerular pressure [1].

Quantitative Effects Across Renal Function Levels

The efficacy of this compound's effects varies with a patient's underlying kidney function. The table below summarizes key findings from a pooled analysis of 11 phase 3 clinical trials [2].

| Cardiovascular Risk Factor | Effect in eGFR ≥90 mL/min/1.73 m² | Effect in eGFR ≥60 to <90 mL/min/1.73 m² | Effect in eGFR ≥45 to <60 mL/min/1.73 m² |

|---|---|---|---|

| HbA1c (Glycemic Control) | Placebo-adjusted reduction: ~ 0.6% | Placebo-adjusted reduction: ~ 0.5% | Placebo-adjusted reduction: ~ 0.3% |

| Body Weight | Consistent reductions, independent of baseline eGFR | Consistent reductions, independent of baseline eGFR | Consistent reductions, independent of baseline eGFR |

| Blood Pressure | Consistent reductions, independent of baseline eGFR | Consistent reductions, independent of baseline eGFR | Consistent reductions, independent of baseline eGFR |

| Hematocrit | Consistent increases, independent of baseline eGFR | Consistent increases, independent of baseline eGFR | Consistent increases, independent of baseline eGFR |

| Albuminuria (UACR) | Reductions observed | Reductions observed | Largest placebo-adjusted reduction |

Source: Adapted from Clin J Am Soc Nephrol. 2017;12(5):751-759 [2]. Abbreviations: eGFR, estimated glomerular filtration rate; UACR, urinary albumin-to-creatinine ratio.

Beyond the Kidney: Multifaceted Organ Signaling Pathways

The benefits of this compound extend beyond diuresis and natriuresis, involving direct effects on various organs. The diagram below summarizes the key signaling pathways identified in preclinical research.

This compound's multi-organ signaling pathways. EMT: Epithelial-to-Mesenchymal Transition.

Key Experimental Models and Protocols

The following table outlines the main experimental approaches used to elucidate this compound's mechanisms in the studies cited.

| Research Focus | Key In-Vitro/Ex-Vivo Models | Key In-Vivo Models | Primary Interventions & Measurements |

|---|

| Direct Cardiac Protection | - Isoproterenol (ISO)-stimulated cardiomyocytes [3] | - Normoglycemic rabbit CHF model (aortic constriction) [4] | - Interventions: DAPA co-treatment or post-stimulation.

- Measurements: Cell size, ROS, inflammation markers (AKT pathway), fibrosis (TGF-β1/Smad), echocardiography, plasma NT-proBNP, tissue collagen [3] [4]. | | Endothelial Function & Anti-inflammation | - TNF-α or LPS-stimulated Aortic Endothelial Cells (AECs) [3] | Information not covered in search results | - Interventions: DAPA treatment in inflamed cells.

- Measurements: PI3K/AKT/MAPK pathway activation, eNOS expression, inflammatory cytokine levels [3]. | | Anti-fibrotic Effects (Peritoneum) | - High glucose-stimulated Human Peritoneal Mesothelial Cells (HPMCs/HMrSV5) [5] | - Rat model of uremic peritoneal dialysis [5] | - Interventions: DAPA added to high-glucose medium; DAPA oral gavage in rats.

- Measurements: ENKUR/PI3K/AKT pathway proteins, EMT markers (E-cadherin, α-SMA), peritoneal thickness, ultrafiltration volume [5]. | | Natriuresis & Osmotic Diuresis | Information not covered in search results | - Human clinical trials and pooled analyses [2] [6] | - Interventions: DAPA 5mg/10mg daily in patients (T2D, HF, CKD).

- Measurements: 24-hour urinary glucose, sodium and volume excretion; plasma volume/hematocrit changes; electrolyte levels [2] [1] [6]. |

Clinical Implications and Clinical Trial Evidence

The mechanisms described translate into proven clinical benefits, supported by large-scale outcome trials:

- Heart Failure: this compound reduces the risk of cardiovascular death and hospitalization for heart failure in patients across the full spectrum of ejection fraction [7] [1].

- Chronic Kidney Disease: It reduces the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, and heart failure hospitalization in patients with CKD, with or without diabetes [7] [1].

The diagram below illustrates the journey from the primary renal action to the resulting clinical benefits.

Proposed pathway from this compound's mechanism to clinical benefits.

References

- 1. Mechanism of Action (MOA) | FARXIGA® (this compound) [farxiga-hcp.com]

- 2. Differential Effects of this compound on Cardiovascular Risk Factors at... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound mitigates cellular stress and inflammation ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Attenuates Myocardial Fibrosis by Inhibiting ... [frontiersin.org]

- 5. This compound ameliorates high glucose-induced peritoneal ... [nature.com]

- 6. Effect of the use of this compound in diuresis , natriuriesis, and in... [rrtjournal.biomedcentral.com]

- 7. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - NCBI - NIH [ncbi.nlm.nih.gov]

Application Note: Development of Dapagliflozin Oral Nano-Bilosomes

1. Introduction and Rationale

Dapagliflozin is a potent SGLT2 inhibitor used for managing Type 2 Diabetes Mellitus. As a BCS Class III drug, it has high solubility but low permeability, which can limit its oral bioavailability [1] [2]. Nano-bilosomes have emerged as a promising strategy to overcome this challenge. These are nanoscale vesicular systems stabilized by the incorporation of bile salts. The bile salts confer remarkable advantages, including enhanced resistance to gastrointestinal enzymes and bile salts, improved permeation across the intestinal barrier, and potentially increased bioavailability by leveraging the Apical Sodium-dependent Bile Acid Transporter (ASBT) [2] [3].

2. Experimental Design (Box-Behnken)

A Box-Behnken Design (BBD) is a response surface methodology ideal for this optimization as it requires fewer runs than a full factorial design and avoids extreme experimental conditions, making it efficient and practical [4] [5].

- Independent Variables: The factors selected for optimization, each tested at three levels, are typically [1] [2]:

- X1: Concentration of Bile Salt (mg)

- X2: Amount of Edge Activator (mg)

- X3: Amount of Non-ionic Surfactant (mg)

- Dependent Responses: The critical quality attributes of the bilosomes measured as outputs are [1] [2]:

- Y1: Entrapment Efficiency (%EE)

- Y2: Particle Size (PS)

- Y3: Polydispersity Index (PDI)

- Y4: Zeta Potential (ZP)

- Y5: In Vitro Drug Release (%)

The goal of the numerical optimization is to maximize %EE, ZP (absolute value), and drug release, while minimizing PS and PDI to achieve a stable, monodisperse, and efficient nano-formulation [1].

Protocol: Formulation and Characterization of this compound Bilosomes

Protocol 1: Preparation via Thin-Film Hydration Method

- Materials: this compound, Cholesterol, Span 60, Sodium Deoxycholate (or other bile salts), Chloroform, Methanol [6] [2].

- Equipment: Rotary Evaporator, Ultrasonicator, Round-Bottom Flask.

| Step | Procedure | Critical Parameters |

|---|---|---|

| 1 | Dissolution: Dissolve weighed quantities of this compound, cholesterol (lipid), Span 60 (surfactant), and an edge activator (e.g., Tween 80) in a mixture of chloroform and methanol (1:1 v/v) in a round-bottom flask [6] [2]. | Ensure complete dissolution of all components. |

| 2 | Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at 40°C to form a thin, dry lipid film on the inner wall of the flask [6] [2]. | The rotation speed and temperature should be controlled for uniform film formation. |

| 3 | Drying: Place the flask in a desiccator overnight to remove any residual organic solvent [6] [2]. | Complete solvent removal is crucial for the stability of the vesicles. |

| 4 | Hydration: Hydrate the dry film with an aqueous solution of sodium deoxycholate (bile salt) by rotating the flask in the evaporator (without vacuum) at 40°C for 45-60 minutes. This yields a multilamellar vesicular dispersion [6] [2]. | Hydration temperature and time are key for proper vesicle formation. |

| 5 | Size Reduction: Subject the resulting bilosome dispersion to sonication using a probe sonicator for several cycles (e.g., 1 min/cycle with 30s intervals) to reduce the vesicle size to the nanoscale [2]. | Optimize sonication time and amplitude to prevent drug degradation or aggregation. |

Protocol 2: In-Vitro and Ex-Vivo Characterization

- Particle Size, PDI, and Zeta Potential: Analyze the final aqueous dispersion using dynamic light scattering with a Zetasizer. The optimized formulation should have a particle size of ~155 nm, PDI <0.2, and a zeta potential of ~ -17 mV, indicating good stability [1] [2].

- Entrapment Efficiency (%EE): Separate the unentrapped drug by centrifuging the dispersion (e.g., at 14,000 rpm for 1 hour) or using a dialysis method. Analyze the drug content in the supernatant or dialysate using UV spectroscopy or HPLC. Calculate %EE using the formula [1]:

%EE = (Total Drug Added – Free Unentrapped Drug) / (Total Drug Added) × 100An optimized formulation can achieve an EE of over 86% [1]. - Surface Morphology (SEM): Examine the optimized formulation using Scanning Electron Microscopy (SEM). The bilosomes should appear spherical with sharp boundaries [1].

- In Vitro Drug Release Study: Use a dialysis bag method. Place the bilosome dispersion in a dialysis bag immersed in a suitable release medium (e.g., PBS at pH 6.8) maintained at 37±0.5°C with constant stirring. Withdraw samples at predetermined intervals and analyze the drug content. The bilosomal formulation should show a significant enhancement in drug release (e.g., 75%) compared to a plain drug solution (e.g., 30%) over 24 hours [1].

- Ex-Vivo Permeation Study: Conduct using freshly excised intestinal tissue (e.g., from rats) mounted in a Franz diffusion cell. The bilosomal formulation typically demonstrates a several-fold higher flux compared to the drug solution, indicating superior permeation [1].

Summary of Optimized Formulation and Outcomes

The systematic development process leads to a formulation with well-defined characteristics and significantly improved performance.

Table 1: Characteristics of Optimized this compound Bilosomes

| Parameter | Result from Optimized Formulation |

|---|---|

| Particle Size | 155.36 ± 2.48 nm [1] |

| Polydispersity Index (PDI) | 0.126 ± 0.23 [1] |

| Zeta Potential | -16.59 ± 1.64 mV [1] |

| Entrapment Efficiency | 86.37 ± 2.6% [1] |

| *In Vitro* Drug Release (24h) | 75.31 ± 2.68% [1] |

Table 2: Key Pharmacokinetic and Pharmacodynamic Outcomes

| Study Type | Key Finding (Compared to Drug Solution) |

|---|---|

| *In Vivo* Pharmacokinetics (Rats) | 3.41-fold increase in AUC (Area Under the Curve), indicating vastly improved bioavailability [1]. |

| Ex-Vivo Permeation | 4.49 times higher drug flux [1]. |

| *In Vivo* Pharmacodynamics (Anti-diabetic activity in diabetic rats) | Significantly enhanced therapeutic efficacy in lowering blood glucose levels and marked improvement in biochemical parameters [1]. |

Experimental Workflow and Optimization Logic

The following diagrams outline the procedural workflow and the logical structure of the optimization design.

Diagram Title: Bilosome Development Workflow

Diagram Title: BBD Optimization Inputs and Outputs

Conclusion

The application of a Box-Behnken Design provides a systematic and efficient framework for optimizing this compound-loaded bilosomes. The resulting nano-formulation demonstrates superior characteristics—including nanoscale particle size, high drug loading, sustained release profile, and significantly enhanced oral bioavailability and therapeutic efficacy compared to a conventional drug solution. This makes bilosomes a highly promising oral drug delivery carrier for this compound and other poorly permeable drugs.

References

- 1. Development and optimization of this compound oral nano ... [pubmed.ncbi.nlm.nih.gov]

- 2. Development and optimization of this compound oral nano ... [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Apigenin loaded oral nano bilosomes [pmc.ncbi.nlm.nih.gov]

- 4. – Box - Wikipedia Behnken design [en.wikipedia.org]

- 5. - Box | Statistics Knowledge Portal | JMP Behnken Designs [jmp.com]

- 6. Development and optimization of this compound oral nano ... [ntno.org]

Preparation of Dapagliflozin Nano-Carriers via Thin-Film Hydration

References

- 1. Preparation and Evaluation of this compound Propanediol ... [bijps.uobaghdad.edu.iq]

- 2. Development and optimization of this compound oral nano ... [pubmed.ncbi.nlm.nih.gov]

- 3. Development and optimization of this compound oral nano ... [pmc.ncbi.nlm.nih.gov]

- 4. Development and optimization of this compound oral nano ... [ntno.org]

- 5. In Vitro Dissolution Profile of this compound [pubmed.ncbi.nlm.nih.gov]

- 6. DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL ... [journalsofpharmaceuticalanalysis.com]

- 7. A novel RP-HPLC approach for simultaneous determination of ... [pmc.ncbi.nlm.nih.gov]

- 8. METHOD DEVELOPMENT AND VALIDATION FOR THE ... [thebioscan.com]

dapagliflozin clinical trial protocol heart failure design

Dapagliflozin in Heart Failure: Clinical Trial Landscape

The table below summarizes the design and principal findings of key this compound heart failure trials.

| Trial Name | Patient Population | Sample Size | Primary Endpoint | Key Efficacy Findings | Key Safety Findings |

|---|---|---|---|---|---|

| DAPA-HF [1] | HFrEF (LVEF ≤40%), with or without T2DM | 4,744 | CV death, HF hospitalization, or urgent HF visit | • Primary outcome: 16.3% vs. 21.2% (placebo), HR 0.75 (95% CI, 0.65-0.85; p<0.001) [1] • Consistent benefit regardless of diabetes status (HR ~0.74) [1] | • Worsening renal function: 1.2% vs. 1.6% (placebo), p=0.17 [1] |

| DELIVER [2] | HFmrEF/HFpEF (LVEF >40%), with or without T2DM | 6,263 | CV death or worsening HF | (Rationale & design published; results demonstrate efficacy in this population) | (Rationale & design published) |

| DAPA ACT HF-TIMI 68 [3] | Hospitalized for acute HF (all LVEF), with or without T2DM | 2,401 | CV death or worsening HF | (Trial ongoing; evaluates in-hospital initiation) [3] | (Trial ongoing; key safety endpoints include symptomatic hypotension and worsening kidney function) [3] |

Detailed Experimental Protocols from Preclinical Studies

Preclinical models provide insights into the molecular mechanisms behind this compound's cardioprotective effects. The following protocols can be adapted for laboratory research.

Protocol: Evaluating Anti-ferroptosis Effects in a Rabbit CHF Model

This protocol is based on a study investigating how this compound inhibits ferroptosis to improve chronic heart failure [4].

- Animal Model: Male New Zealand white rabbits with chronic heart failure induced by ascending aortic circumferential ligation (to create pressure overload). Sham group undergoes thoracotomy only [4].

- Intervention Groups:

- Sham group (n=6): Thoracotomy only, normal saline via gavage.

- Heart Failure (HF) group (n=6): Aortic ligation, normal saline via gavage.

- This compound (DAPA) group (n=6): Aortic ligation, this compound (1 mg/kg/day) via oral gavage for 10 weeks after CHF model establishment [4].

- Key Methodologies:

- Cardiac Function Assessment: Echocardiography at baseline, 12 weeks (post-modeling), and 22 weeks (post-treatment) to measure LVEF, LVESD, LVEDD, FS [4].

- Histopathological Analysis:

- HE Staining: To assess cardiomyocyte hypertrophy, degeneration, and necrosis.

- Prussia Blue Staining: To detect and quantify iron ion deposition in myocardial tissue, a key marker of ferroptosis [4].

- Biochemical Assays:

- ELISA: Measure serum levels of inflammatory cytokines (IL-1β, IL-6, TNF-α).

- Colorimetric Assays: Quantify oxidative stress markers - Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GSH-Px) [4].

- Protein Expression Analysis: Western Blot to detect protein levels of Nrf2, HO-1, and GPX4 in myocardial tissue [4].

Protocol: Assessing Anti-fibrotic Effects in a Normoglycemic Rabbit CHF Model

This protocol focuses on this compound's ability to attenuate myocardial fibrosis in a non-diabetic setting [5].

- Animal Model & Groups: Similar to the ferroptosis model: Sham, HF, Perindopril (positive control), and this compound (1 mg/kg/day) groups in a rabbit aortic constriction model [5].

- Key Methodologies:

- Fibrosis Quantification:

- Masson’s Trichrome Staining: To visualize collagen deposition and calculate the Collagen Volume Fraction (CVF).

- Immunohistochemistry (IHC): To localize and quantify the expression of TGF-β1, Collagen I, and Collagen III in heart tissue sections [5].

- Molecular Pathway Analysis:

- Western Blot: Analyze protein expression of key components in the TGF-β1/Smad signaling pathway (e.g., TGF-β1, p-Smad2/3, Smad4, Smad7) [5].

- Functional & Structural Readouts:

- Plasma NT-proBNP: Measured by ELISA as a biomarker for heart failure severity.

- Heart Weight/Body Weight Ratio: A gross indicator of cardiac hypertrophy [5].

- Fibrosis Quantification:

Mechanisms of Action: Signaling Pathways

The cardioprotective effects of this compound are mediated through multiple molecular pathways. The diagrams below illustrate two key mechanisms identified in preclinical studies.

Nrf2/HO-1/GPX4 Pathway in Ferroptosis Inhibition

This compound activates the Nrf2 pathway, leading to reduced oxidative stress and inhibition of ferroptotic cell death in cardiomyocytes [4].

TGF-β1/Smad Pathway in Fibrosis Attenuation

This compound ameliorates cardiac fibrosis by suppressing the profibrotic TGF-β1/Smad signaling cascade [5].

Future Research Directions

The landscape of this compound research continues to evolve. Key areas of ongoing investigation include:

- In-hospital Initiation: The DAPA ACT HF-TIMI 68 trial will provide crucial data on the efficacy and safety of initiating this compound during an acute HF hospitalization [3].

- Combination Therapies: The Prevent-HF trial (Phase III) is investigating the combination of this compound with baxdrostat (an aldosterone synthase inhibitor) for the prevention of incident heart failure, representing a novel strategy in at-risk populations [6].

References

- 1. This compound in Patients With Heart Failure and Reduced ... [acc.org]

- 2. This compound in heart failure with preserved and mildly ... [pubmed.ncbi.nlm.nih.gov]

- 3. Rationale and Design of the this compound Effect on ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits ferroptosis to improve chronic heart ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Attenuates Myocardial Fibrosis by Inhibiting ... [frontiersin.org]

- 6. Phase III Study Investigating Heart Failure and ... [astrazenecaclinicaltrials.com]

Comprehensive Application Notes and Protocols: HPLC Method Development and Validation for Dapagliflozin Analysis

Introduction and Analytical Significance

Dapagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, represents a significant advancement in the therapeutic management of type 2 diabetes mellitus (T2DM). As a novel therapeutic agent with a unique mechanism of action promoting renal glucose excretion, this compound has gained widespread clinical use both as a monotherapy and in fixed-dose combinations with other antidiabetic agents such as metformin and linagliptin. The growing pharmaceutical prevalence of this compound-containing formulations has consequently increased the demand for robust, reliable, and validated analytical methods to support drug development, quality control, and stability testing in compliance with regulatory standards.

Reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as the primary analytical technique for this compound quantification due to its precision, accuracy, and ability to separate the drug from its degradation products and co-formulated compounds. The development of stability-indicating methods that can effectively distinguish this compound from its degradation products under various stress conditions is particularly critical for assessing product shelf life and storage conditions. This application note consolidates and synthesizes optimized HPLC methodologies and validation protocols from recent scientific literature to provide researchers with comprehensive guidelines for implementing this compound analysis in various matrices, including active pharmaceutical ingredients (API), pharmaceutical formulations, and biological samples.

Comprehensive Chromatographic Method Parameters

The development of robust HPLC methods for this compound analysis requires careful optimization of chromatographic conditions to achieve adequate separation, peak symmetry, and detection sensitivity. Based on comprehensive evaluation of recent research, the following parameters have been demonstrated as effective across various applications:

Table 1: Optimized Chromatographic Conditions for this compound Analysis

| Parameter | Condition 1 (API Analysis) | Condition 2 (Combination Formulation) | Condition 3 (Bioanalytical Application) |

|---|---|---|---|

| Column | Kromasil 100-5-C8 (100 mm × 4.6 mm) | Phenomenex Luna C18 (250 × 4.6 mm, 5 μm) | Kromasil C18 (250 mm × 4.6 mm; 5μ) |

| Mobile Phase | ACN:water (52:48 v/v) | ACN:phosphate buffer, pH 6.8 (40:60 v/v) | ACN:0.1% OPA in water (50:50 v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |

| Detection Wavelength | 224 nm | 230 nm | 224 nm |

| Injection Volume | Not specified | 10 μL | Not specified |

| Column Temperature | Ambient | 35°C | Ambient |

| Retention Time | 1.67 min | Varies by compound | 4.6 min (DAPA), 5.7 min (IS) |

| Application | API analysis [1] | Fixed-dose combination tablets [2] | Human plasma [3] |

The chromatographic separation of this compound presents unique challenges due to its relatively high lipophilicity (log P ≈ 2.7) compared to other antidiabetic agents, particularly when analyzing fixed-dose combinations containing drugs with divergent physicochemical properties such as the highly hydrophilic metformin (log P ≈ −2.64) and moderately lipophilic linagliptin (log P ≈ 1.9). The optimized methods address these challenges through careful selection of stationary phase chemistry, mobile phase composition, and pH conditions to achieve adequate retention and resolution of all analytes. For methods analyzing this compound in combination with other drugs, the use of C18 columns with longer dimensions (250 mm) has been shown to improve resolution, while the addition of triethylamine to the mobile phase enhances peak symmetry by minimizing interactions between basic analytes and residual silanol groups on the stationary phase [2].

Figure 1: HPLC Method Development Workflow for this compound Analysis

Method Validation Performance Data

Validation of HPLC methods for this compound quantification has been comprehensively demonstrated according to International Council for Harmonisation (ICH) guidelines across multiple studies. The validation parameters establish that the methods are suitable for their intended applications in pharmaceutical quality control and bioanalytical analysis:

Table 2: Method Validation Performance Characteristics

| Validation Parameter | This compound (API) [1] | This compound (Combination) [2] | This compound (Bioanalytical) [3] |

|---|---|---|---|

| Linearity Range | Not specified | 0.6–2.8 μg/mL | 1.50–60 μg/mL |

| Correlation Coefficient (r²) | Meets ICH criteria | >0.995 | 0.9994 |

| Precision (%RSD) | Within acceptable limits | <2% | 1.35–3.19% |

| Accuracy (% Recovery) | Meets ICH criteria | 99.73% (formulation) | 96.23–108.67% |

| LOD | Not specified | Not specified | 1.50 μg/mL |

| LOQ | Not specified | Not specified | 1.50 μg/mL |

| Robustness | Meets ICH criteria | Established | Established |

The linearity and sensitivity of this compound methods have been rigorously demonstrated across relevant concentration ranges. For combination formulations containing this compound with linagliptin and metformin, linearity has been established in the range of 0.6–2.8 μg/mL for this compound with correlation coefficients exceeding 0.995 [2]. The precision of the methods, expressed as percentage relative standard deviation (%RSD), has been consistently below 2% for formulation analysis and within 1.35–3.19% for bioanalytical applications, well within the acceptable limits for pharmaceutical analysis [2] [3]. Accuracy has been demonstrated through recovery studies, with reported values of 99.73% for formulation analysis and 96.23–108.67% for bioanalytical methods, confirming minimal matrix interference and appropriate sample preparation techniques [2] [3].

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation (API and Formulation Analysis): Accurately weigh and transfer 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a primary stock solution of 1000 μg/mL. Prepare working standards through appropriate dilution with methanol to reach the desired concentration range (typically 5-25 μg/mL for API analysis) [2] [4].

Sample Preparation (Tablet Formulations): Accurately weigh and powder not less than 20 tablets. Transfer an accurately weighed quantity of the powder equivalent to one dosage unit into a 100 mL volumetric flask. Add approximately 50 mL of methanol and sonicate for 15-20 minutes with intermittent shaking to ensure complete extraction of the drug. Cool to room temperature, dilute to volume with methanol, and mix well. Filter through a 0.22 μm membrane filter, discarding the first few mL of the filtrate. Perform further dilutions with methanol as needed to obtain concentrations within the linear range of the method [2].

Plasma Sample Preparation (Bioanalytical Method): Piper 500 μL of human plasma into a centrifuge tube. Add 50 μL of the internal standard solution (azilsartan medoxomil at appropriate concentration) and mix briefly on a vortex mixer. Add 1 mL of precipitation solvent (acetonitrile) and vortex mix for 1 minute. Centrifuge at 10,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue with 200 μL of mobile phase and vortex mix for 30 seconds. Transfer to autosampler vials for analysis [3].

Forced Degradation Studies Protocol

Forced degradation studies are conducted to establish the stability-indicating capability of the method and to understand the degradation behavior of this compound under various stress conditions. The following protocol should be followed:

Acidic Degradation: Add 1 mL of 1N hydrochloric acid to 1 mL of this compound stock solution (1 mg/mL) in a 10 mL volumetric flask. Reflux the solution at 60°C for 30 minutes. Neutralize with 1 mL of 1N sodium hydroxide, and dilute to volume with mobile phase [1].

Alkaline Degradation: Add 1 mL of 1N sodium hydroxide to 1 mL of this compound stock solution (1 mg/mL) in a 10 mL volumetric flask. Reflux the solution at 60°C for 30 minutes. Neutralize with 1 mL of 1N hydrochloric acid, and dilute to volume with mobile phase [1].

Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide to 1 mL of this compound stock solution (1 mg/mL) in a 10 mL volumetric flask. Keep at room temperature for 30 minutes protected from light. Dilute to volume with mobile phase [1] [2].

Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 6 hours in a hot air oven. Prepare the sample solution at the desired concentration using the exposed drug substance [1].

Photolytic Degradation: Expose the solid drug substance to UV light (at specified wavelength) and visible light for an overall illumination of not less than 200 watt-hours/square meter in a photostability chamber. Prepare the sample solution at the desired concentration using the exposed drug substance [1] [2].

Figure 2: Forced Degradation Protocol for this compound Stability Studies

Application Examples

Analysis of Fixed-Dose Combination Products

The simultaneous quantification of this compound in fixed-dose combination products presents particular challenges due to the divergent physicochemical properties of co-formulated drugs. A validated method for the simultaneous estimation of this compound, linagliptin, and metformin hydrochloride exemplifies an optimized approach to this analysis [2]. The method employs a Phenomenex Luna C18 column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of acetonitrile and phosphate buffer (pH 6.8) in a 40:60 v/v ratio. The flow rate is maintained at 0.8 mL/min with detection at 230 nm. This method has demonstrated excellent resolution between all three components, with retention times sufficiently distinct to allow accurate quantification of each drug in combination products. The method has been successfully applied to commercial formulations, yielding assay values of 99.73% w/w for this compound, confirming its applicability for routine quality control of complex multidrug formulations [2].

Bioanalytical Applications

The quantification of this compound in biological matrices requires specialized methods with enhanced sensitivity and selectivity. A validated bioanalytical method for the determination of this compound in human plasma uses azilsartan medoxomil as an internal standard to account for procedural variability [3]. The method employs a Kromasil C18 column (250 mm × 4.6 mm; 5μ) with an isocratic mobile phase consisting of acetonitrile and 0.1% orthophosphoric acid in water (50:50 v/v) at a flow rate of 1.0 mL/min. Detection is performed at 224 nm, and the drug is extracted from plasma samples using protein precipitation with acetonitrile. The method demonstrates a linear range of 1.50-60 μg/mL (r² = 0.9994) with a limit of quantification of 1.50 μg/mL, adequate for therapeutic drug monitoring. The accuracy ranges from 96.23% to 108.67% with precision between 1.35% and 3.19% RSD, meeting acceptance criteria for bioanalytical method validation [3].

Regulatory Considerations and System Suitability

All developed methods for this compound analysis should comply with ICH guidelines for method validation (ICH Q2(R2)) and stability testing (ICH Q1A(R2)). System suitability testing should be performed prior to each analytical run to verify that the chromatographic system is adequate for the intended analysis. Typically, this involves six replicate injections of a standard solution containing this compound at the target concentration. The system suitability parameters should meet the following acceptance criteria:

- Relative Standard Deviation (RSD): ≤2.0% for peak area and retention time of replicate injections

- Theoretical plates: >2000 for this compound peak

- Tailing factor: ≤2.0 for this compound peak

- Resolution: >2.0 between this compound and any adjacent peaks in combination products

The methods should demonstrate robustness through deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C). These variations should not significantly affect the chromatographic performance, ensuring the method's reliability during routine use [1] [2].

Conclusion

The comprehensive evaluation of HPLC methods for this compound analysis presented in this application note demonstrates that RP-HPLC with UV detection provides a robust, accurate, and precise approach for the quantification of this compound in various matrices, including API, pharmaceutical formulations, and biological samples. The optimized chromatographic conditions, particularly the use of C8 or C18 columns with acetonitrile-based mobile phases, have shown excellent performance across multiple studies.

The validation data confirm that these methods comply with ICH guidelines and meet all required validation parameters, including specificity, linearity, accuracy, precision, and robustness. The stability-indicating capability of these methods has been established through forced degradation studies, demonstrating their ability to accurately quantify this compound even in the presence of degradation products. Furthermore, the successful application of these methods to commercial formulations and biological samples highlights their practical utility in pharmaceutical analysis, quality control, and bioanalytical studies.

As the therapeutic use of this compound continues to expand, these validated HPLC methods will play an increasingly important role in ensuring product quality, supporting regulatory submissions, and facilitating clinical pharmacokinetic studies. The protocols and application examples provided in this document offer researchers comprehensive guidelines for implementing this compound analysis in their laboratories.

References

- 1. Development, Analytical and Forced Degradation... Method Validation [pubmed.ncbi.nlm.nih.gov]

- 2. A novel RP-HPLC approach for simultaneous determination of ... [pmc.ncbi.nlm.nih.gov]

- 3. Bioanalytical Method Development and Validation of ... [pubmed.ncbi.nlm.nih.gov]

- 4. DEVELOPMENT AND METHOD FOR... | The Bioscan VALIDATION [thebioscan.com]

Comprehensive Protocol for Dapagliflozin Pharmacokinetic Studies in Healthy Volunteers

Introduction and Objectives

Dapagliflozin is an orally active, highly selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes mellitus. It functions by reducing renal glucose reabsorption, leading to increased urinary glucose excretion. This document outlines a standardized protocol for assessing the pharmacokinetic (PK) properties and safety profile of this compound in healthy volunteer populations, based on established clinical study designs [1] [2].

The primary objectives of such studies are to characterize the fundamental PK parameters of this compound and its major metabolite, and to establish the bioequivalence of new formulations (e.g., fixed-dose combinations) against reference products.

Detailed Experimental Methodology

Study Design and Population

A robust study design is critical for generating reliable and interpretable data. The following table summarizes the core design elements used in recent clinical trials.

| Design Element | Protocol Specifications |

|---|---|

| Study Type | Randomized, open-label, single- and multiple-dose, parallel-cohort or crossover [3] [2]. |

| Participants | Healthy adults (typically 18-55 years); confirmed good health via medical history, physical exam, and lab tests [3] [2]. |

| Sample Size | ~14-40 subjects per cohort/arm [3] [2]. |

| Dosing | Single oral doses (e.g., 5 mg, 10 mg) or multiple once-daily doses for 6-10 days to steady state [2]. For FDC studies, a single dose of the FDC is compared to co-administered individual components [3] [4]. |

| Conditions | Administered under standard fed conditions unless specifically testing food effects [3]. |

Key Pharmacokinetic Parameters and Bioanalytical Methods

The primary endpoints focus on standard PK metrics derived from plasma and urine concentration-time data.

| Matrix | Analytes | Key Pharmacokinetic Parameters |

|---|---|---|

| Plasma | This compound, this compound 3-O-glucuronide (D3OG) | ( C_{max} ), ( T_{max} ), ( AUC_{0-t} ), ( AUC_{0-\infty} ), ( t_{1/2} ) [3] [2] [5] |

| Urine | This compound, D3OG | Amount excreted (Ae), Renal Clearance (CLr) [2] |